

what is the molecular weight of 5-Bromo-1-isopropylbenzoimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-1-isopropylbenzoimidazole
Cat. No.:	B177330

[Get Quote](#)

In-Depth Technical Guide: 5-Bromo-1-isopropylbenzoimidazole

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-1-isopropylbenzoimidazole**, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and contextualizes its application as a building block in targeted protein degradation.

Compound Data Summary

Quantitative data for **5-Bromo-1-isopropylbenzoimidazole** and its common salt form are summarized in the table below for easy reference and comparison.

Property	5-Bromo-1-isopropylbenzoimidazole	5-Bromo-1-isopropylbenzoimidazole HCl
Molecular Formula	C ₁₀ H ₁₁ BrN ₂	C ₁₀ H ₁₂ BrClN ₂
Molecular Weight	239.11 g/mol	275.57 g/mol [1] [2] [3]
Appearance	Gray to brown liquid	Not specified
Boiling Point	323.6±34.0 °C (Predicted) [4]	Not specified
Density	1.46±0.1 g/cm ³ (Predicted) [4]	Not specified
pKa	4.76±0.10 (Predicted) [4]	Not specified
Storage	Room temperature [4]	Room temperature [1]
CAS Number	1200114-01-7	1199773-32-4

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of **5-Bromo-1-isopropylbenzoimidazole**, based on established chemical principles for analogous structures.

Synthesis of 5-Bromo-1-isopropylbenzoimidazole

This protocol describes a plausible synthetic route adapted from general methods for N-substituted benzimidazole synthesis. The synthesis involves the condensation of a substituted o-phenylenediamine with an aldehyde or its equivalent.

Materials:

- 4-Bromo-N¹-isopropylbenzene-1,2-diamine
- Triethyl orthoformate
- p-Toluenesulfonic acid monohydrate (PTSA)
- Toluene

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- To a solution of 4-Bromo-N¹-isopropylbenzene-1,2-diamine (1.0 equivalent) in toluene, add triethyl orthoformate (1.2 equivalents).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
- Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure **5-Bromo-1-isopropylbenzoimidazole**.

Analytical Characterization

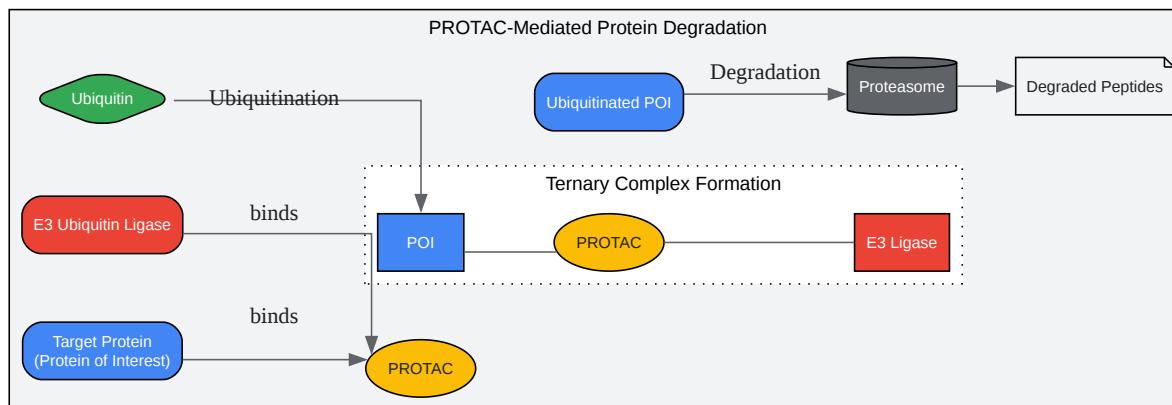
To ensure the purity and identity of the synthesized compound, the following analytical techniques can be employed.

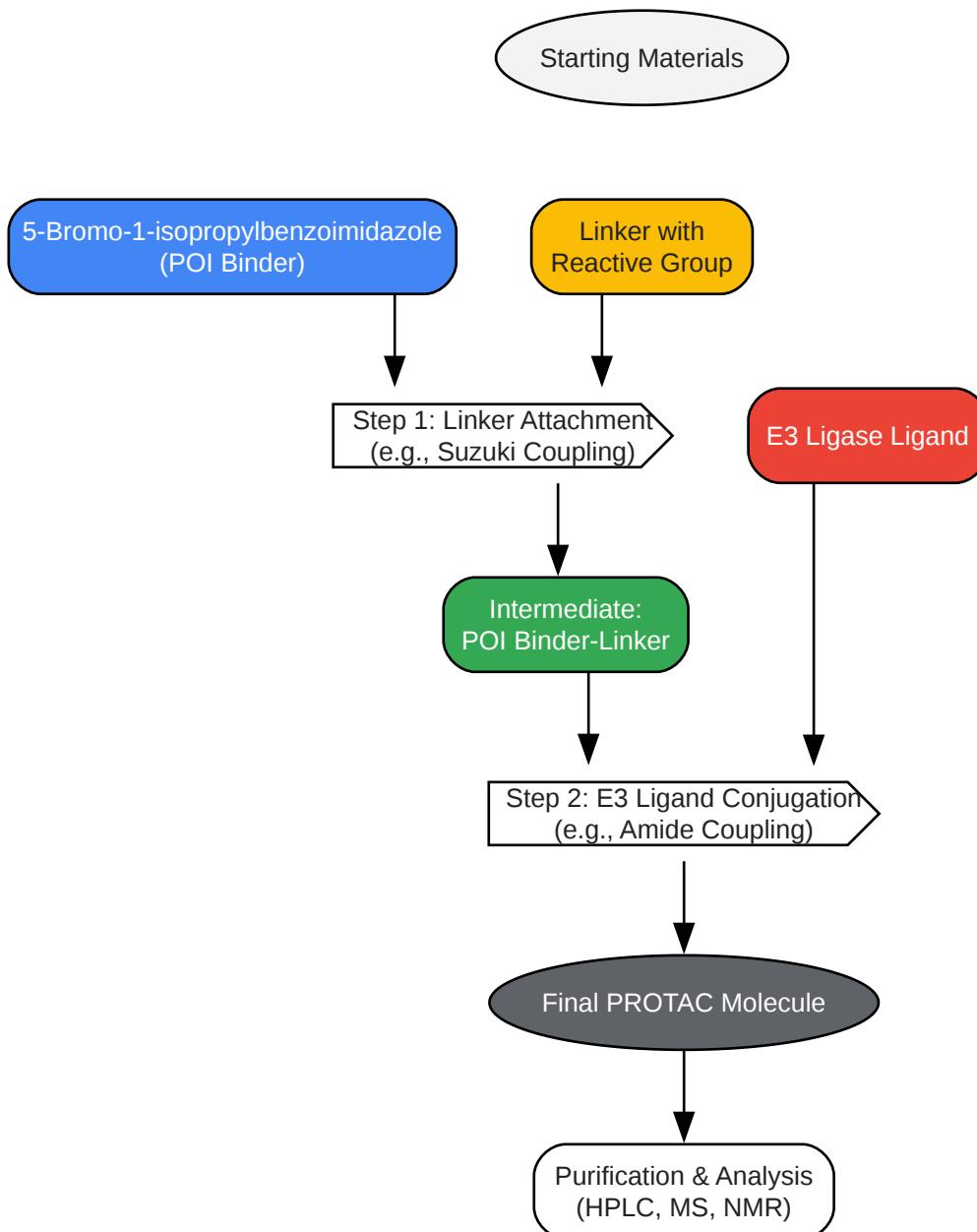
High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Mass Spectrometry (MS):


- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Analysis: The resulting mass spectrum should show a prominent peak corresponding to the $[M+H]^+$ ion.


Application in Targeted Protein Degradation

5-Bromo-1-isopropylbenzimidazole HCl is marketed as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromo-substituent on the benzimidazole core serves as a chemical handle for conjugation to a linker and an E3 ligase-binding moiety.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 5-BroMo-1-isopropylbenzoiMidazole CAS#: 1200114-01-7 [chemicalbook.com]
- 3. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [what is the molecular weight of 5-Bromo-1-isopropylbenzoiimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177330#what-is-the-molecular-weight-of-5-bromo-1-isopropylbenzoiimidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com